(R)-2-(2-Bromo-4-methylphenyl)pyrrolidine
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Overview
Description
®-2-(2-Bromo-4-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromo-4-methylphenyl)pyrrolidine typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Formation of Pyrrolidine Ring: The brominated intermediate is then reacted with a suitable amine to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for ®-2-(2-Bromo-4-methylphenyl)pyrrolidine may involve large-scale bromination and subsequent cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Bromo-4-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
®-2-(2-Bromo-4-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic uses.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Bromo-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Bromo-4-methylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(2-Bromo-4-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-Chloro-4-methylphenyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-2-(2-Bromo-4-methylphenyl)pyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer or racemic mixture. The presence of the bromine atom also imparts distinct chemical properties compared to similar compounds with different halogens.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(2R)-2-(2-bromo-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
CDDFIPUZWXOWDT-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H]2CCCN2)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCN2)Br |
Origin of Product |
United States |
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